4-Methyltetrahydro-2H-pyran-4-OL
Overview
Description
4-Methyltetrahydro-2H-pyran-4-OL is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . This compound is significant in various industries, particularly in the fragrance sector, where it is known for its pleasant scent.
Mechanism of Action
Target of Action
4-Methyltetrahydro-2H-pyran-4-OL, also known as Florosa or Florol , is a compound used in the fragrance industry It’s known that the compound is produced via prins cyclization, a reaction between homoallylic alcohol and aldehyde .
Mode of Action
The mode of action of this compound involves a process called Prins cyclization . This reaction is always acid-catalyzed and various catalyst types have been described in the literature . The accepted mechanism involves hemiacetal formation in the first step followed by cyclization to form the substituted tetrahydropyranol .
Biochemical Pathways
The prins cyclization process plays an important role in the production of various dihydropyranic and tetrahydropyranic cycles, including biologically active compounds used in the pharmaceutical or fragrant industries .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, are reported .
Result of Action
The compound is known to be an important component in the fragrance industry , suggesting it may interact with olfactory receptors to produce a scent.
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the presence of water can affect the composition of the final reaction mixture during the Prins cyclization process . Additionally, the type of catalyst used in the reaction can also influence the selectivity and yield of the desired compound .
Biochemical Analysis
Biochemical Properties
4-Methyltetrahydro-2H-pyran-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Prins cyclization reactions, where it acts as a substrate for the formation of substituted tetrahydropyranols . The compound’s interaction with enzymes such as sulfuric acid and p-toluenesulfonic acid highlights its importance in catalytic processes
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be utilized in therapeutic applications and its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hemiacetals and cyclize into substituted tetrahydropyranols or dihydropyrans is a key aspect of its mechanism . These reactions are catalyzed by Lewis or Brønsted acids, and the presence of water can significantly affect the reaction outcomes . Understanding these molecular interactions is crucial for developing new synthetic routes and optimizing existing ones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the presence of water and the type of catalyst used can influence the stability and degradation of the compound . Long-term effects on cellular function have also been observed, indicating that this compound can have lasting impacts on biochemical processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in therapeutic applications. Studies have shown that while low doses may have beneficial effects, high doses can lead to toxicity and adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Methyltetrahydro-2H-pyran-4-OL is through Prins cyclization. This reaction involves the cyclization of an aldehyde and an unsaturated alcohol, typically isovaleraldehyde and isoprenol . The reaction is catalyzed by acids, with sulfuric acid, p-toluenesulfonic acid, and Amberlyst 15 being commonly used . The presence of water can significantly affect the reaction’s selectivity and yield .
Industrial Production Methods: In industrial settings, the Prins cyclization is often carried out using iron-modified silica catalysts. These catalysts can be prepared using iron nitrate or iron chloride, and the reaction conditions are optimized to achieve high selectivity and yield . The reaction is typically performed under solvent-free conditions or with minimal solvent use to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyltetrahydro-2H-pyran-4-OL primarily undergoes cyclization reactions, particularly the Prins cyclization . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Cyclization: Catalyzed by acids such as sulfuric acid, p-toluenesulfonic acid, and Amberlyst 15.
Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The primary product of the Prins cyclization is this compound itself . Oxidation and reduction reactions can yield various derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-4-OL has several applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to fully understand its medical applications.
Industry: Widely used in the fragrance industry due to its pleasant floral odor.
Comparison with Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Known for its use in the fragrance industry and similar cyclization reactions.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another compound with a similar structure, used in various chemical applications.
Uniqueness: 4-Methyltetrahydro-2H-pyran-4-OL is unique due to its specific floral odor and its efficient synthesis via Prins cyclization . Its structural properties allow for diverse applications in different fields, making it a versatile and valuable compound.
Properties
IUPAC Name |
4-methyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUYGCJQVJXUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492877 | |
Record name | 4-Methyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-64-6 | |
Record name | Tetrahydro-4-methyl-2H-pyran-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7525-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-methyloxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different diastereomers of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol in fragrance applications?
A1: Research indicates that the cis and trans racemates of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol exhibit distinct olfactory properties. A perfume composition containing predominantly the cis racemate (over 95% by weight) and minimal trans racemate (under 5% by weight) has been patented for its unique fragrance profile. [] This suggests that the stereochemistry of the molecule significantly influences its odor characteristics, making the control of diastereomeric ratios crucial in fragrance development.
Q2: What is the role of modified silicates in the synthesis of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol?
A2: Studies have explored the use of modified silicates as catalysts in the Prins cyclization reaction, a key step in the synthesis of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol. For instance, Fe-modified silica [] and MoO3 modified aluminosilicates [] have been investigated for their catalytic activity and selectivity in promoting the formation of the desired product. This highlights the importance of catalyst design and selection in optimizing the yield and purity of the target compound.
Q3: Are there any safety assessments available for 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol?
A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (CAS registry number 63500-71-0). [] While the specific details of the assessment are not provided in the abstract, the existence of such a study suggests that the fragrance industry is actively investigating and addressing potential safety concerns related to this compound.
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